molecular formula C22H29ClN4O2S B11964389 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

Cat. No.: B11964389
M. Wt: 449.0 g/mol
InChI Key: QYYYEQHPABAALE-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and an octylsulfanyl group attached to a purine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base, followed by the introduction of the octylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl and octylsulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the behavior of similar molecules in biological systems.

Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
  • 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one (Ketamine)

Comparison: Compared to similar compounds, 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione stands out due to its unique combination of functional groups. The presence of the octylsulfanyl group, in particular, imparts distinct chemical properties that can influence its reactivity and biological activity. Additionally, the purine ring system differentiates it from other compounds with simpler ring structures, potentially offering more diverse interactions with biological targets.

Properties

Molecular Formula

C22H29ClN4O2S

Molecular Weight

449.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C22H29ClN4O2S/c1-4-5-6-7-8-11-14-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)15-16-12-9-10-13-17(16)23/h9-10,12-13H,4-8,11,14-15H2,1-3H3

InChI Key

QYYYEQHPABAALE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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